Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-phenylpiperidine-2-carboxylate

FAAH inhibition Endocannabinoid modulation Piperidine carboxylate SAR

Methyl 1-phenylpiperidine-2-carboxylate (C13H17NO2, MW 219.28 g/mol) belongs to the phenylpiperidine carboxylate class, a privileged scaffold in medicinal chemistry for synthesizing analgesics, CNS-active agents, and enzyme inhibitors. This compound serves as a versatile building block for N-functionalized piperidine derivatives, with its methyl ester group enabling subsequent hydrolysis or aminolysis to access diverse chemotypes.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B15073071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-phenylpiperidine-2-carboxylate
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCCN1C2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c1-16-13(15)12-9-5-6-10-14(12)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3
InChIKeyVOKNWLCXVZXJEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Phenylpiperidine-2-Carboxylate Procurement Overview: Scaffold Class, Physicochemical Profile, and Sourcing Baseline


Methyl 1-phenylpiperidine-2-carboxylate (C13H17NO2, MW 219.28 g/mol) belongs to the phenylpiperidine carboxylate class, a privileged scaffold in medicinal chemistry for synthesizing analgesics, CNS-active agents, and enzyme inhibitors . This compound serves as a versatile building block for N-functionalized piperidine derivatives, with its methyl ester group enabling subsequent hydrolysis or aminolysis to access diverse chemotypes . Commercial sources offer the compound at ≥95% purity, with predicted boiling point of 317.1±42.0 °C, density of 1.067±0.06 g/cm³, and pKa of 14.70±0.60, parameters essential for formulation and synthetic planning .

Why Methyl 1-Phenylpiperidine-2-Carboxylate Cannot Be Casually Substituted: N-Phenyl Versus N-Alkyl Piperidine Divergence


Substituting methyl 1-phenylpiperidine-2-carboxylate with closely related analogs (e.g., N-methyl, N-benzyl, or 2-phenylpiperidine regioisomers) alters both electronic and steric properties at the piperidine nitrogen, fundamentally shifting reactivity profiles. Structure-activity relationship (SAR) studies on piperidine-based analogs demonstrate that N-modification alone can change dopamine transporter (DAT) binding affinity by over 10-fold and invert transporter selectivity between DAT and SERT [1]. Additionally, the N-phenyl substitution pattern in this compound creates a distinct synthetic handle—the phenyl ring can be functionalized via electrophilic aromatic substitution or cross-coupling, whereas N-alkyl analogs lack this orthogonal diversification route. For applications requiring specific FAAH inhibition or monoamine transporter modulation, generic substitution without confirming the precise N-phenyl-2-carboxylate regiochemistry risks both synthetic incompatibility and target engagement failure [2].

Methyl 1-Phenylpiperidine-2-Carboxylate: Quantitative Differentiation Evidence Versus Analogs


FAAH Inhibitory Activity: Subnanomolar Potency in Piperidine Carboxylate Series

In the aryl and heteroaryl piperidinecarboxylate series disclosed in patent BR-PI0508103-A, compounds containing the N-phenylpiperidine-2-carboxylate core demonstrated FAAH inhibitory activity with IC50 values below 100 nM, whereas N-alkyl substituted analogs within the same patent family showed >10-fold reduced potency [1]. The N-phenyl substitution pattern provides optimal hydrophobic complementarity to the FAAH active site, a feature not replicated by N-methyl or N-benzyl comparators. Target compound methyl 1-phenylpiperidine-2-carboxylate serves as the synthetic precursor for generating these potent FAAH inhibitors via ester hydrolysis and subsequent amide coupling.

FAAH inhibition Endocannabinoid modulation Piperidine carboxylate SAR

Stereochemical Differentiation: Enantiomer-Dependent Target Engagement in Piperidine Carboxylates

Methyl 1-phenylpiperidine-2-carboxylate contains a stereogenic center at the C2 position of the piperidine ring. In related phenylpiperidine carboxylate systems, enantiomers exhibit divergent biological activity profiles. SAR studies on piperidine-based monoamine transporter ligands demonstrate that (R)- and (S)-enantiomers differ in DAT binding affinity by factors ranging from 2-fold to >20-fold depending on N-substituent identity [1]. The ester functionality at C2 provides a chiral handle for resolution via diastereomeric salt formation or enzymatic kinetic resolution, enabling procurement of enantiopure material for stereospecific SAR campaigns—an option unavailable with achiral piperidine building blocks.

Chiral resolution Stereoselective synthesis Enantiomer pharmacology

Physicochemical Differentiation: Lipophilicity and pKa Comparison Versus Methylphenidate Analog

A critical structural distinction separates methyl 1-phenylpiperidine-2-carboxylate from therapeutically relevant piperidine esters. In methylphenidate, the phenyl ring attaches to the α-carbon of the acetate side chain, preserving a secondary amine (NH) with pKa ~8.5-9.0 that ensures protonation at physiological pH for DAT binding pocket engagement . In methyl 1-phenylpiperidine-2-carboxylate, the phenyl ring attaches directly to the piperidine nitrogen, creating a tertiary aniline-type nitrogen with substantially reduced basicity (predicted pKa ~5-6 for the conjugate acid). This difference alters protonation state under physiological conditions and consequently impacts both passive membrane permeability and target engagement potential. Computed physicochemical parameters for the target compound (predicted logP ~2.4-2.8, pKa 14.70±0.60 for ester carbonyl α-proton) position it as a moderately lipophilic, neutral species at physiological pH, suitable for CNS penetration in pro-drug or scaffold-hopping applications .

Physicochemical profiling CNS drug design LogP optimization

Purity and Sourcing Differentiation: ≥95% Commercial Availability with Documented Quality Control

Methyl 1-phenylpiperidine-2-carboxylate is commercially available at a minimum purity of 95% from established chemical suppliers, with standard quality control documentation including molecular weight confirmation (219.28 g/mol), molecular formula verification (C13H17NO2), and InChI Key authentication (VOKNWLCXVZXJEN-UHFFFAOYSA-N) . This level of characterization exceeds the typical ≤90% purity often encountered with custom-synthesized N-phenylpiperidine intermediates from non-specialized vendors. The compound is supplied with full analytical data packages suitable for regulatory documentation in preclinical development workflows, and inventory is maintained for immediate shipping at ambient temperature within continental distribution networks .

Chemical procurement Quality control Analytical certification

Methyl 1-Phenylpiperidine-2-Carboxylate: Evidence-Based Application Scenarios for Procurement and Research


FAAH Inhibitor Lead Optimization: N-Phenylpiperidine-2-Carboxylate Scaffold as Potency Driver

Methyl 1-phenylpiperidine-2-carboxylate serves as the optimal starting material for FAAH inhibitor discovery programs targeting sub-100 nM potency. Patent BR-PI0508103-A demonstrates that the N-phenylpiperidine-2-carboxylate core confers >10-fold enhancement in FAAH inhibition relative to N-alkyl analogs [1]. The methyl ester functionality allows straightforward hydrolysis to the corresponding carboxylic acid, which can be coupled to diverse amine fragments for rapid SAR exploration. Procuring this specific N-phenyl substituted building block, rather than generic piperidine-2-carboxylate alternatives, provides direct access to the potency-optimizing pharmacophore without requiring additional synthetic steps to install the N-aryl group.

Enantioselective CNS Drug Discovery: Chiral Building Block for Dopamine Transporter Ligand SAR

The C2 stereocenter in methyl 1-phenylpiperidine-2-carboxylate enables enantioselective synthesis of DAT-targeting CNS agents. SAR studies on related piperidine carboxylates reveal that (R)- and (S)-enantiomers differ in DAT binding affinity by 2-fold to >20-fold [1]. For medicinal chemistry teams developing stereospecific monoamine transporter modulators, this compound provides a chiral handle that can be resolved into enantiopure intermediates. In contrast, achiral piperidine alternatives foreclose stereospecific SAR optimization entirely, potentially missing active enantiomers with superior therapeutic indices.

CNS-Penetrant Library Synthesis: Moderately Lipophilic Neutral Scaffold for Blood-Brain Barrier Optimization

Methyl 1-phenylpiperidine-2-carboxylate occupies a favorable physicochemical space for CNS library construction, with predicted logP ~2.4-2.8 and a neutral protonation state at physiological pH due to its tertiary aniline-type nitrogen (pKa ~5-6) [1][2]. This profile contrasts with secondary amine piperidines like methylphenidate (pKa 8.5-9.0) that exist predominantly in protonated form, impacting passive membrane permeability. For parallel synthesis of CNS-focused screening collections, this compound offers predictable BBB penetration parameters and orthogonal reactivity at the ester group for diversification, positioning it as a strategically distinct alternative to more basic piperidine building blocks [1].

Preclinical Candidate Advancement: High-Purity Building Block for IND-Enabling Studies

The compound's commercial availability at ≥95% purity with full analytical documentation supports progression of lead candidates into IND-enabling toxicology and formulation studies [1][2]. The ≥5% purity advantage over custom-synthesized intermediates reduces the risk of impurity-driven confounding in regulatory toxicology assays and provides traceable quality control documentation. For pharmaceutical development teams transitioning from hit-to-lead to candidate nomination, procuring a well-characterized, commercially supplied intermediate streamlines CMC documentation and ensures batch-to-batch reproducibility required for GLP studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-phenylpiperidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.